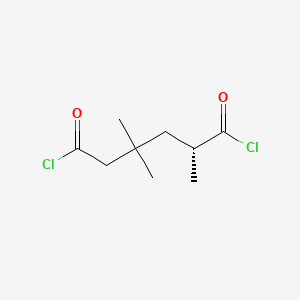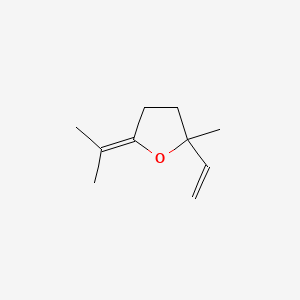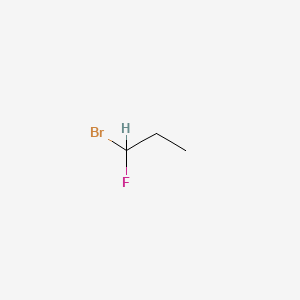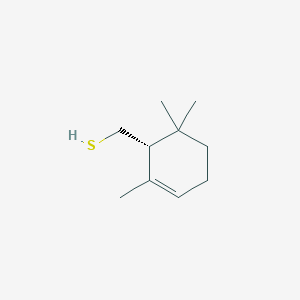
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a hexanedioyl backbone with dichloride groups and trimethyl substitutions. It is used in various synthetic processes and has notable properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with thionyl chloride, which replaces the hydroxyl groups with chlorine atoms. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- often involves large-scale chlorination processes. These processes use specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form hexanedioic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the dichloride groups to hydrogen atoms, resulting in the formation of hexanedioyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Hexanedioic Acid: Produced through hydrolysis.
Hexanedioyl Compounds: Resulting from reduction reactions.
Applications De Recherche Scientifique
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- involves its reactivity with nucleophiles. The dichloride groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is harnessed in synthetic processes to create a wide range of products.
Comparaison Avec Des Composés Similaires
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be compared with other similar compounds, such as:
Hexanedioyl dichloride: Lacks the trimethyl substitutions, making it less sterically hindered and more reactive.
Adipoyl dichloride: Another similar compound used in polymer synthesis, but with different reactivity due to the absence of trimethyl groups.
Sebacoyl dichloride: Has a longer carbon chain, resulting in different physical properties and applications.
The uniqueness of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
89982-04-7 |
|---|---|
Formule moléculaire |
C9H14Cl2O2 |
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
(2R)-2,4,4-trimethylhexanedioyl dichloride |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(8(11)13)4-9(2,3)5-7(10)12/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
FWOGWYYBHMJNRX-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC(C)(C)CC(=O)Cl)C(=O)Cl |
SMILES canonique |
CC(CC(C)(C)CC(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)



![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)






